Cas no 1805435-86-2 (Methyl 4-bromo-6-(difluoromethyl)-2-methylpyridine-3-carboxylate)

Methyl 4-bromo-6-(difluoromethyl)-2-methylpyridine-3-carboxylate 化学的及び物理的性質
名前と識別子
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- Methyl 4-bromo-6-(difluoromethyl)-2-methylpyridine-3-carboxylate
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- インチ: 1S/C9H8BrF2NO2/c1-4-7(9(14)15-2)5(10)3-6(13-4)8(11)12/h3,8H,1-2H3
- InChIKey: IVZIWOBGQUVQDM-UHFFFAOYSA-N
- SMILES: BrC1C=C(C(F)F)N=C(C)C=1C(=O)OC
計算された属性
- 水素結合ドナー数: 0
- 氢键受体数量: 5
- 重原子数量: 15
- 回転可能化学結合数: 3
- 複雑さ: 240
- トポロジー分子極性表面積: 39.2
- XLogP3: 2.5
Methyl 4-bromo-6-(difluoromethyl)-2-methylpyridine-3-carboxylate Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | 仕様 | Price | 更新日時 | Inquiry |
---|---|---|---|---|---|---|---|---|
Alichem | A029058592-1g |
Methyl 4-bromo-6-(difluoromethyl)-2-methylpyridine-3-carboxylate |
1805435-86-2 | 97% | 1g |
$1,445.30 | 2022-04-01 |
Methyl 4-bromo-6-(difluoromethyl)-2-methylpyridine-3-carboxylate 関連文献
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Valerie G. Brunton,Duncan Graham,Karen Faulds Analyst, 2020,145, 7225-7233
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Lingling Wang,Ming Lu,Mei Yi,Lijun Chen,Jian Shen,Zhong Li,Lei Li,Ye Yang,Jianping Zhang,Yuan Li RSC Adv., 2015,5, 52952-52957
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Jian Jiao,Johanna Kanellopoulos,Wei Wang,Siddharth S. Ray,Hans Foerster,Dieter Freude,Michael Hunger Phys. Chem. Chem. Phys., 2005,7, 3221-3226
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Julien Lombard,Thierry Biben,Samy Merabia Nanoscale, 2016,8, 14870-14876
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Ronny Wahlström,Alistair King,Arno Parviainen,Kristiina Kruus,Anna Suurnäkki RSC Adv., 2013,3, 20001-20009
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Shuangshuang Wang,Tao Ding Nanoscale, 2018,10, 16293-16297
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Shilpi Bariar,Abitha Balakrishnan RSC Adv., 2015,5, 100077-100083
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Lukasz Szatkowski,Agnieszka Dybala-Defratyka,Charlie Batarseh,Jochanan Blum,Ludwik Halicz,Faina Gelman New J. Chem., 2013,37, 2241-2244
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Junfeng Xie,Shuang Li,Xiaodong Zhang,Jiajia Zhang,Ruoxing Wang,Hao Zhang,Bicai Pan,Yi Xie Chem. Sci., 2014,5, 4615-4620
Methyl 4-bromo-6-(difluoromethyl)-2-methylpyridine-3-carboxylateに関する追加情報
Methyl 4-bromo-6-(difluoromethyl)-2-methylpyridine-3-carboxylate: A Comprehensive Overview
Methyl 4-bromo-6-(difluoromethyl)-2-methylpyridine-3-carboxylate, with the CAS number 1805435-86-2, is a highly specialized organic compound that has garnered significant attention in the fields of synthetic chemistry and materials science. This compound is notable for its unique structural features, which include a pyridine ring substituted with bromine, a difluoromethyl group, and a methyl group. These substituents confer the molecule with distinctive electronic and steric properties, making it a valuable building block in the synthesis of advanced materials and pharmaceuticals.
The chemical structure of Methyl 4-bromo-6-(difluoromethyl)-2-methylpyridine-3-carboxylate is characterized by a pyridine ring system, which serves as the central framework. The bromine atom at the 4-position introduces electron-withdrawing effects, while the difluoromethyl group at the 6-position adds both electron-withdrawing and steric hindrance. The methyl group at the 2-position provides additional steric bulk and contributes to the overall stability of the molecule. The carboxylate ester functionality at the 3-position further enhances the molecule's versatility in various chemical reactions.
Recent studies have highlighted the potential of this compound as a precursor in the synthesis of bioactive molecules. For instance, researchers have explored its use in constructing heterocyclic frameworks that exhibit promising pharmacological activities. The bromine substituent is particularly valuable in such contexts, as it can undergo nucleophilic aromatic substitution reactions to introduce diverse functional groups. Additionally, the difluoromethyl group has been shown to modulate the electronic properties of the molecule, making it an attractive candidate for applications in optoelectronics.
In terms of synthesis, Methyl 4-bromo-6-(difluoromethyl)-2-methylpyridine-3-carboxylate can be prepared via a multi-step process involving advanced coupling reactions and selective substitutions. The use of palladium-catalyzed cross-coupling reactions has been particularly effective in assembling the pyridine ring with high precision. Furthermore, recent advancements in asymmetric synthesis have enabled the preparation of enantiomerically enriched derivatives, which are highly sought after in drug discovery programs.
The physical and chemical properties of this compound have also been extensively studied. Its melting point, solubility, and thermal stability are critical parameters that influence its suitability for various applications. Experimental data indicate that Methyl 4-bromo-6-(difluoromethyl)-2-methylpyridine-3-carboxylate exhibits good thermal stability up to temperatures exceeding 200°C, making it suitable for high-temperature synthetic protocols. Its solubility in common organic solvents further enhances its utility in solution-phase reactions.
From an environmental perspective, understanding the fate and behavior of Methyl 4-bromo-6-(difluoromethyl)-2-methylpyridine-3-carboxylate in different ecosystems is crucial for assessing its potential impact on human health and the environment. Recent studies have focused on its biodegradation pathways under aerobic and anaerobic conditions, revealing that it undergoes rapid transformation under certain microbial influences. These findings underscore the importance of sustainable practices in handling such compounds during their lifecycle.
In conclusion, Methyl 4-bromo-6-(difluoromethyl)-2-methylpyridine-3-carboxylate represents a versatile and intriguing compound with wide-ranging applications across multiple disciplines. Its unique structural features, combined with its favorable chemical properties, position it as a key player in modern synthetic chemistry. As research continues to uncover new avenues for its utilization, this compound is poised to make significant contributions to both academic and industrial advancements.
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